molecular formula C5H3F5N2S B1651310 5-(Perfluoroethyl)thiazol-2-amine CAS No. 1257329-76-2

5-(Perfluoroethyl)thiazol-2-amine

Cat. No.: B1651310
CAS No.: 1257329-76-2
M. Wt: 218.15
InChI Key: SQJKZMLBJBUJKN-UHFFFAOYSA-N
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Description

5-(Perfluoroethyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a perfluoroethyl group at the 5-position and an amine group at the 2-position. Thiazoles are known for their diverse biological activities and are integral components in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Perfluoroethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with a perfluoroethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group on the thiazole ring attacks the perfluoroethyl halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted thiazoles, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

5-(Perfluoroethyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Perfluoroethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-(Perfluoroethyl)thiazol-2-amine is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable in various applications .

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5N2S/c6-4(7,5(8,9)10)2-1-12-3(11)13-2/h1H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJKZMLBJBUJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254486
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257329-76-2
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257329-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pentafluoroethyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Perfluoroethyl)thiazol-2-amine
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